molecular formula C31H38ClNO3 B15186673 Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- CAS No. 84394-09-2

Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)-

Cat. No.: B15186673
CAS No.: 84394-09-2
M. Wt: 508.1 g/mol
InChI Key: RBHWZHMCECUJHR-XCCPJCIBSA-N
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Description

Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- is a synthetic organic compound It belongs to the class of pyrrolidines, which are characterized by a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the benzopyran moiety via coupling reactions.
  • Functionalization of the phenoxy group.
  • Final conversion to the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Cleavage of chemical bonds by the addition of water.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- may be investigated for its potential therapeutic properties. It could act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may find applications in the production of advanced materials, such as polymers and coatings. Its chemical properties can be exploited to enhance the performance of these materials.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine derivatives with different substituents on the ring.
  • Benzopyran analogs with variations in the phenoxy group.
  • Compounds with similar pharmacophores but different core structures.

Uniqueness

The uniqueness of Pyrrolidine, 1-(3-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)propyl)-, hydrochloride, (E)- lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

84394-09-2

Molecular Formula

C31H38ClNO3

Molecular Weight

508.1 g/mol

IUPAC Name

1-[3-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]propyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C31H37NO3.ClH/c1-31(2)30(24-10-5-4-6-11-24)29(27-17-16-26(33-3)22-28(27)35-31)23-12-14-25(15-13-23)34-21-9-20-32-18-7-8-19-32;/h4-6,10-17,22,29-30H,7-9,18-21H2,1-3H3;1H/t29-,30+;/m0./s1

InChI Key

RBHWZHMCECUJHR-XCCPJCIBSA-N

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCCN4CCCC4)C5=CC=CC=C5)C.Cl

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCCN4CCCC4)C5=CC=CC=C5)C.Cl

Origin of Product

United States

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